physicochemical properties of Benzyl 2,4-dibromobutanoate
physicochemical properties of Benzyl 2,4-dibromobutanoate
An In-depth Technical Guide to the Physicochemical Properties and Applications of Benzyl 2,4-dibromobutanoate
Introduction: Unveiling a Versatile Bifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Benzyl 2,4-dibromobutanoate emerges as a compound of significant interest due to its unique structural features: a dibrominated aliphatic chain coupled with a benzyl-protected carboxylic acid. This arrangement provides two distinct and highly reactive electrophilic centers, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, synthetic methodologies, and applications, with a particular focus on its utility for researchers in drug development.
Core Physicochemical Characteristics
The utility of any chemical reagent is fundamentally governed by its intrinsic physical and chemical properties. Benzyl 2,4-dibromobutanoate is a halogenated benzyl ester, a classification that foretells its reactivity and handling requirements.[1] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Br₂O₂ | [1][2] |
| Molecular Weight | 336.02 g/mol | [1][2] |
| IUPAC Name | benzyl 2,4-dibromobutanoate | [2] |
| CAS Number | 23085-60-1; 50712-74-8 | [2][3] |
| Density | 1.63 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.558 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Storage Temperature | 2-8°C | [3] |
Molecular Structure and Reactivity Profile
The synthetic power of Benzyl 2,4-dibromobutanoate stems directly from its molecular structure. It possesses two bromine atoms at the α- and γ-positions (C-2 and C-4), creating highly electrophilic carbons susceptible to nucleophilic attack.[1] The presence of the electron-withdrawing carbonyl group further enhances the reactivity of the α-bromo position, making it particularly labile for SN2 reactions.[4][5][6]
Simultaneously, the carboxylic acid is protected as a benzyl ester. This group is relatively stable under various reaction conditions but can be readily cleaved via hydrogenolysis, providing a strategic handle for subsequent transformations like amide bond formation after the carbon skeleton has been elaborated.[1]
Caption: Molecular structure and key reactive sites of Benzyl 2,4-dibromobutanoate.
Synthesis and Purification
The synthesis of Benzyl 2,4-dibromobutanoate is typically achieved through a multi-step process that leverages fundamental organic reactions. The causality behind this workflow is to first install the reactive bromine handles onto the aliphatic backbone and then protect the carboxylic acid to prevent unwanted side reactions during subsequent modifications.
Experimental Protocol: A Generalized Approach
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α-Bromination of the Carboxylic Acid (Hell-Volhard-Zelinskii Reaction) : Carboxylic acids do not readily undergo α-bromination.[5][6] The Hell-Volhard-Zelinskii (HVZ) reaction is the method of choice. It involves converting the starting material, 4-bromobutanoic acid, into an acid bromide using a catalyst like PBr₃. This intermediate readily enolizes, allowing for selective α-bromination by Br₂.[6] Subsequent hydrolysis yields the 2,4-dibromobutanoic acid precursor.
-
Esterification : The resulting 2,4-dibromobutanoic acid is then esterified with benzyl alcohol.[1] This is commonly performed under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to drive the Fischer esterification reaction forward.
-
Purification : The crude product is typically purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical to separate the desired product from unreacted starting materials and byproducts.
Caption: Generalized workflow for the synthesis and purification of Benzyl 2,4-dibromobutanoate.
Spectroscopic Characterization
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification.
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¹H NMR : The proton NMR spectrum would be complex but highly informative. Key expected signals include a multiplet for the proton at the α-carbon (C-2), multiplets for the diastereotopic protons at C-3, a triplet for the protons at the γ-carbon (C-4), a singlet for the benzylic (CH₂) protons, and signals in the aromatic region (7-8 ppm) for the phenyl ring.
-
¹³C NMR : The carbon spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the α- and γ-carbons bearing bromine atoms, the methylene carbon at C-3, the benzylic carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.[7] Other characteristic peaks would include C-H stretching vibrations (~2800-3100 cm⁻¹) and C-Br stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.[8][9]
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with prominent peaks for [M]+, [M+2]+, and [M+4]+ due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Drug Development
The true value of Benzyl 2,4-dibromobutanoate lies in its application as a versatile synthetic intermediate.[1] Its bifunctional nature allows for the sequential or simultaneous introduction of different functionalities.
Synthesis of Heterocyclic Compounds
The reagent is a cornerstone for building heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, reaction with primary amines under basic conditions can lead to the formation of N-alkylated azetidine-2-carboxylates, which are valuable precursors for bioactive molecules.[1] The two bromine atoms provide handles for intramolecular cyclization reactions.
Role as an Alkylating Agent and in Fragment-Based Design
As a potent alkylating agent, Benzyl 2,4-dibromobutanoate can be used to modify nucleophilic residues (such as cysteine or histidine) in proteins, making it a potential tool for affinity labeling or as a covalent inhibitor.[1][10] In the context of fragment-based drug discovery (FBDD), this molecule can serve as a "linker" fragment.[11] One bromine can be used to attach to a known binding fragment, while the other can be used to explore adjacent pockets of a target protein, effectively "growing" a more potent lead compound.
Precursor for Complex Molecules
The dual reactivity allows for diverse synthetic strategies. One bromine can be displaced via an SN2 reaction, and the other can be eliminated to form an alkene or displaced under different conditions. This differential reactivity, combined with the eventual deprotection of the benzyl ester, opens a pathway to a wide array of substituted butanoate derivatives.[1]
Safety and Handling
Benzyl 2,4-dibromobutanoate is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazards Identification : It is known to cause skin and eye irritation.[2][3] GHS classifications also indicate it may cause an allergic skin reaction, is suspected of damaging fertility, and is very toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][12]
-
Handling Procedures : As an alkylating agent, it shares hazards with some classes of antineoplastic drugs, which are known for their carcinogenic, mutagenic, and teratogenic effects upon chronic exposure.[12][13][14] Avoid inhalation of vapors and direct contact with skin and eyes. All manipulations should be performed with care to prevent spills and aerosol generation.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3]
Conclusion
Benzyl 2,4-dibromobutanoate is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties—particularly its dual electrophilic sites and protected carboxylic acid—provide chemists with a reliable and versatile platform for synthesizing complex organic molecules. For researchers in drug development, its potential as a precursor to novel heterocycles, a covalent modifier of biomolecules, and a linker in fragment-based design makes it a compound of significant strategic importance. Adherence to strict safety protocols is essential to harness its synthetic potential responsibly.
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